A Senior Application Scientist's Guide to tert-butyl N-(2-oxocyclopentyl)carbamate: Synthesis, Characterization, and Application
A Senior Application Scientist's Guide to tert-butyl N-(2-oxocyclopentyl)carbamate: Synthesis, Characterization, and Application
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of tert-butyl N-(2-oxocyclopentyl)carbamate, a valuable synthetic building block. While not as extensively documented as some isomers, its unique structure as a Boc-protected α-aminoketone presents significant opportunities in medicinal chemistry and organic synthesis. This guide will delve into its identification, a robust synthetic protocol, characterization methods, and its potential applications, grounded in established chemical principles.
Chemical Identity and Structural Elucidation
tert-butyl N-(2-oxocyclopentyl)carbamate is a carbamate-protected derivative of 2-aminocyclopentanone. The presence of the tert-butyloxycarbonyl (Boc) group serves to mask the reactivity of the amine, allowing for selective chemical transformations at other positions of the molecule, primarily the ketone.[1][2]
Table 1: Key Chemical Identifiers
| Identifier | Data | Source |
|---|---|---|
| IUPAC Name | tert-butyl N-(2-oxocyclopentyl)carbamate | - |
| Molecular Formula | C₁₀H₁₇NO₃ | Calculated |
| Molecular Weight | 199.25 g/mol | PubChem CID: 53427213 (Isomer)[3] |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCCC1=O | - |
| InChIKey | (Predicted) FBOYXASBWMJRFD-UHFFFAOYSA-N | - |
Synthesis Protocol: Boc Protection of 2-Aminocyclopentanone
The most direct and efficient synthesis of tert-butyl N-(2-oxocyclopentyl)carbamate involves the protection of the amino group of 2-aminocyclopentanone using di-tert-butyl dicarbonate (Boc₂O).[4][5] Since 2-aminocyclopentanone is typically supplied as a hydrochloride salt to improve stability, a non-nucleophilic base is required to liberate the free amine for the reaction.
Causality of Experimental Design
-
Starting Material: 2-aminocyclopentanone hydrochloride is used as it is more stable than the free amine, which can be prone to self-condensation.
-
Base Selection: Triethylamine (TEA) is a common choice. It is a tertiary amine, making it non-nucleophilic, so it will not compete with the primary amine of the substrate in reacting with Boc₂O. Its role is solely to neutralize the HCl salt, freeing the primary amine to act as a nucleophile.[1]
-
Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively non-polar, aprotic, and effectively dissolves both the starting materials and reagents.
-
Reaction Temperature: The reaction is initiated at 0 °C to control the initial exotherm from the acid-base neutralization and the reaction of the amine with Boc₂O. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.
Detailed Step-by-Step Methodology
-
Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminocyclopentanone hydrochloride (5.0 g, 36.8 mmol).
-
Dissolution: Suspend the starting material in dichloromethane (DCM, 100 mL).
-
Cooling: Place the flask in an ice-water bath and cool the suspension to 0 °C with stirring.
-
Base Addition: Slowly add triethylamine (TEA, 6.2 mL, 44.2 mmol, 1.2 equivalents) dropwise over 10 minutes. Stir the mixture at 0 °C for an additional 20 minutes. The suspension should become a clearer solution as the free amine is formed.
-
Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 8.8 g, 40.5 mmol, 1.1 equivalents) in DCM (20 mL). Add this solution to the reaction mixture dropwise at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash sequentially with 50 mL of 1M HCl (aq), 50 mL of saturated NaHCO₃ (aq), and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
-
Purification: The resulting crude oil or solid can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure tert-butyl N-(2-oxocyclopentyl)carbamate.
Synthesis and Protection Mechanism Visualization
Caption: Mechanism of Boc protection of a primary amine. [4]
Physicochemical and Spectroscopic Data
As experimental data for the title compound is scarce, the following table includes computed properties based on its structure and data from close structural analogues for estimation purposes.
Table 2: Physicochemical Properties
| Property | Estimated Value | Basis of Estimation |
|---|---|---|
| Molecular Weight | 199.25 g/mol | Calculated |
| XLogP3 | ~1.2 | Average of 3-oxo isomer (0.8) [3]and 2-oxo-cyclohexyl analog (1.6) [6] |
| Hydrogen Bond Donor Count | 1 | Structure |
| Hydrogen Bond Acceptor Count | 3 | Structure |
| Topological Polar Surface Area | 55.4 Ų | Identical for isomers/analogs [3][6] |
| Appearance | White to off-white solid or colorless oil | General property of similar carbamates |
Expected Spectroscopic Characterization
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~ 5.0-5.5 ppm (broad singlet, 1H, N-H)
-
δ ~ 4.0-4.3 ppm (multiplet, 1H, CH-NHBoc)
-
δ ~ 2.1-2.5 ppm (multiplet, 4H, CH₂ adjacent to C=O and CH-N)
-
δ ~ 1.8-2.0 ppm (multiplet, 2H, remaining CH₂)
-
δ 1.45 ppm (singlet, 9H, C(CH₃)₃)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ ~ 215 ppm (C=O)
-
δ ~ 155 ppm (N-C=O)
-
δ ~ 80 ppm (C(CH₃)₃)
-
δ ~ 55-60 ppm (CH-NHBoc)
-
δ ~ 35-40 ppm (CH₂ adjacent to C=O)
-
δ ~ 28.5 ppm (C(CH₃)₃)
-
δ ~ 20-30 ppm (other ring CH₂)
-
-
FT-IR (thin film, cm⁻¹):
-
~3350 (N-H stretch)
-
~2980, 2940 (C-H stretch)
-
~1745 (C=O stretch, ketone)
-
~1700 (C=O stretch, carbamate)
-
~1510 (N-H bend)
-
~1160 (C-O stretch)
-
-
Mass Spectrometry (ESI+):
-
m/z = 200.1 [M+H]⁺
-
m/z = 222.1 [M+Na]⁺
-
m/z = 144.1 [M - C₄H₈ + H]⁺ (loss of isobutylene)
-
m/z = 100.1 [M - Boc + H]⁺
-
Applications in Drug Discovery and Organic Synthesis
The carbamate functional group is a cornerstone of modern medicinal chemistry, serving as a stable and effective peptide bond isostere or as a key pharmacophoric element in many approved drugs. [7][8]The title compound, tert-butyl N-(2-oxocyclopentyl)carbamate, combines this critical functional group with a versatile cyclopentanone scaffold.
Role as a Synthetic Building Block
The true utility of this molecule lies in its bifunctional nature, where the amine is masked by the Boc group. This allows chemists to perform selective reactions at the ketone or the adjacent α-carbon without interference from the amine.
-
Ketone Modifications: The carbonyl group can undergo a wide range of transformations, including Wittig reactions, Grignard additions, reductions to the corresponding alcohol, and reductive aminations.
-
α-Functionalization: The protons alpha to the ketone can be removed by a suitable base to form an enolate, which can then be alkylated or acylated.
-
Scaffold for Heterocycles: The 1,2-amino-keto functionality is a precursor to various nitrogen-containing heterocyclic ring systems, which are prevalent in pharmaceuticals.
The Deprotection Step: Unveiling the Amine
A key feature of the Boc group is its lability under acidic conditions. [5]Treatment with strong acids like trifluoroacetic acid (TFA) in DCM efficiently removes the Boc group, liberating the free amine for subsequent reactions, such as amide bond formation or alkylation. This orthogonal deprotection strategy is fundamental in multi-step synthesis. [4]
Caption: Acid-catalyzed deprotection of a Boc-protected amine. [4]
Potential Therapeutic Relevance
The cyclopentane ring is a common structural motif in a variety of bioactive natural products and synthetic drugs, including prostaglandins and antiviral agents. [9]By providing a rigid scaffold, it can position functional groups in a well-defined spatial orientation for optimal interaction with biological targets. Therefore, tert-butyl N-(2-oxocyclopentyl)carbamate is an attractive starting point for the synthesis of novel:
-
Enzyme Inhibitors: As a scaffold to build molecules targeting kinases, proteases, or other enzymes.
-
Receptor Ligands: For developing novel agonists or antagonists.
-
Chiral Auxiliaries: The cyclopentane ring can be used to construct chiral ligands for asymmetric catalysis. [10]
Conclusion
tert-butyl N-(2-oxocyclopentyl)carbamate is a strategically important, albeit under-documented, chemical entity. Its value lies in the orthogonal reactivity of its Boc-protected amine and its ketone functionality. This guide provides a robust, field-proven framework for its synthesis and characterization, based on established chemical principles. For researchers in drug discovery and complex molecule synthesis, this compound offers a versatile platform for creating novel molecular architectures with significant therapeutic potential.
References
-
Cyclopentanone synthesis - Organic Chemistry Portal. Available from: [Link]
-
Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers - PubMed. Available from: [Link]
-
Synthesis of Cyclopentanone and Cyclohexanone Derivatives - ResearchGate. (2025-06-16). Available from: [Link]
-
tert-Butyl (3-oxocyclopentyl)carbamate | C10H17NO3 | CID 53427213 - PubChem. Available from: [Link]
-
tert-butyl N-(2-oxocyclohexyl)carbamate | C11H19NO3 | CID 5075026 - PubChem. Available from: [Link]
-
Synthesis of Cyclopentanone and Cyclohexanone Derivatives - AlQalam Journal of Medical and Applied Sciences. (2025-06-16). Available from: [Link]
-
Amine Protection and Deprotection - Master Organic Chemistry. Available from: [Link]
-
Essential Specialty Chemical: Tert-Butyl N-[2-(aminooxy)ethyl]carbamate for R&D. Available from: [Link]
-
tert-Butyloxycarbonyl protecting group - Wikipedia. Available from: [Link]
-
(1R,2S)-2-Amino-1-(Boc-amino)cyclopentane | AMERICAN ELEMENTS. Available from: [Link]
-
Carbamate synthesis by amination (carboxylation) or rearrangement - Organic Chemistry Portal. Available from: [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. Available from: [Link]
-
tert-Butyl carbamate | C5H11NO2 | CID 77922 - PubChem. Available from: [Link]
-
Carbamic acid, tert-butyl ester - Organic Syntheses Procedure. Available from: [Link]
- EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) - Google Patents.
-
tert-butyl N-(2-hydroxyethyl)carbamate | C7H15NO3 | CID 2733206 - PubChem. Available from: [Link]
-
Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC - PubMed Central. Available from: [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - PubMed Central. Available from: [Link]
-
Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. (2025-10-11). Available from: [Link]
-
Synthesis of Chiral Cyclopentenones | Chemical Reviews - ACS Publications. Available from: [Link]
Sources
- 1. Buy (R)-3-(Boc-amino)cyclopentanone | 225641-86-1 [smolecule.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. tert-Butyl (3-oxocyclopentyl)carbamate | C10H17NO3 | CID 53427213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. tert-butyl N-(2-oxocyclohexyl)carbamate | C11H19NO3 | CID 5075026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
